Peldesine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Peldesine dihydrochloride is synthesized from 3-pyridylcarboxaldehyde through a multi-step process. The synthesis involves the reaction of 3-pyridylcarboxaldehyde with cyanoacetic acid, followed by sodium borohydride reduction to form a substituted acrylonitrile intermediate. This intermediate undergoes several transformations, including the formation of an aldehyde using sodium hydride and ethyl formate, and the preparation of an enamine from glycine methyl ester hydrochloride buffered with sodium acetate. The enamine nitrogen is protected before cyclization to pyrrole, which is then converted to the final product through a series of steps .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to improve yield and minimize side products. This includes careful control of temperature, pH, and the use of specific catalysts and solvents to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Peldesine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and ethyl formate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on T-cell proliferation and immune response modulation.
Medicine: Explored as a therapeutic agent for treating HIV infections, psoriasis, and cutaneous T-cell lymphoma.
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
Mechanism of Action
Peldesine dihydrochloride exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase (PNP). This inhibition disrupts the purine salvage pathway, leading to the accumulation of deoxyguanosine triphosphate (dGTP) and subsequent inhibition of DNA synthesis in T-cells. The compound’s molecular targets include human CCRF-CEM T-cells, where it effectively inhibits cell proliferation .
Comparison with Similar Compounds
Forodesine: Another PNP inhibitor with similar applications in treating T-cell related diseases.
Immucillin-H: A potent PNP inhibitor used in research and potential therapeutic applications.
Uniqueness: Peldesine dihydrochloride stands out due to its competitive, reversible, and orally active inhibition of PNP. Its effectiveness in inhibiting T-cell proliferation and potential therapeutic applications in various diseases highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPQOLISXXDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.